molecular formula C11H15NS B14492199 Allylamine, N,N-dimethyl-3-(phenylthio)- CAS No. 63905-40-8

Allylamine, N,N-dimethyl-3-(phenylthio)-

Cat. No.: B14492199
CAS No.: 63905-40-8
M. Wt: 193.31 g/mol
InChI Key: MUWIULGHAOVBOB-UXBLZVDNSA-N
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Description

Allylamine, N,N-dimethyl-3-(phenylthio)- is an organic compound that belongs to the class of amines It is characterized by the presence of an allyl group, a dimethylamine group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allylamine, N,N-dimethyl-3-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of allyl chloride with N,N-dimethylamine in the presence of a base to form N,N-dimethylallylamine. This intermediate can then be reacted with a phenylthio compound under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Allylamine, N,N-dimethyl-3-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Allylamine, N,N-dimethyl-3-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Research studies explore its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Allylamine, N,N-dimethyl-3-(phenylthio)- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allylamine, N,N-dimethyl-3-(phenylthio)- is unique due to the presence of both the allyl and phenylthio groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

63905-40-8

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-phenylsulfanylprop-2-en-1-amine

InChI

InChI=1S/C11H15NS/c1-12(2)9-6-10-13-11-7-4-3-5-8-11/h3-8,10H,9H2,1-2H3/b10-6+

InChI Key

MUWIULGHAOVBOB-UXBLZVDNSA-N

Isomeric SMILES

CN(C)C/C=C/SC1=CC=CC=C1

Canonical SMILES

CN(C)CC=CSC1=CC=CC=C1

Origin of Product

United States

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